2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide

Catalog No.
S3049116
CAS No.
790681-95-7
M.F
C8H15N5OS2
M. Wt
261.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]...

CAS Number

790681-95-7

Product Name

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide

IUPAC Name

2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide

Molecular Formula

C8H15N5OS2

Molecular Weight

261.36

InChI

InChI=1S/C8H15N5OS2/c1-3-12(4-2)6(14)5-16-8-11-10-7(15)13(8)9/h3-5,9H2,1-2H3,(H,10,15)

InChI Key

VGXCLIIWEODMDP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NNC(=S)N1N

Solubility

not available
  • Ligand Design: The molecule possesses a functional group known as a 1,2,4-triazole ring, which can participate in metal coordination []. This suggests potential applications in the design of ligands for binding specific metal ions, which could be useful in catalysis or material science.
  • Bioconjugation: The presence of an amine group (NH2) and a thiol group (SH) allows for potential attachment of the molecule to biomolecules like proteins or antibodies. This could be useful in developing tools for targeted drug delivery or diagnostic imaging [].

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide is a heterocyclic compound featuring a triazole ring, which is known for its diverse biological activities. The compound consists of a thioether linkage to a diethylacetamide moiety, enhancing its potential for various applications in medicinal chemistry. The presence of the mercapto group (–SH) and amino group (–NH2) suggests that this compound may participate in redox reactions and interact with biological macromolecules, such as proteins and nucleic acids.

The chemical reactivity of 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide can be attributed to the functional groups present:

  • Nucleophilic Substitution: The mercapto group can act as a nucleophile in substitution reactions.
  • Redox Reactions: The thiol group can undergo oxidation to form disulfides or sulfonic acids, which may be relevant in biological systems.
  • Acid-Base Reactions: The amino group can participate in protonation and deprotonation reactions, influencing the compound's solubility and reactivity.

Research indicates that compounds containing triazole and thiol functionalities exhibit significant biological activities, including:

  • Anticancer Activity: Studies have shown that related triazole derivatives can induce apoptosis in cancer cells, suggesting potential use as anticancer agents .
  • Antimicrobial Properties: Triazole derivatives are often evaluated for their ability to inhibit bacterial and fungal growth, making them candidates for antibiotic development.
  • Enzyme Inhibition: Thiol-containing compounds may inhibit various enzymes, including those involved in cancer progression and microbial resistance mechanisms .

The synthesis of 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide typically involves several steps:

  • Formation of the Triazole Ring: Starting from appropriate precursors such as hydrazine derivatives and carbonyl compounds.
  • Thioether Formation: Reaction of triazole with thiols or thioacids to introduce the mercapto group.
  • Acylation: The introduction of the diethylacetamide moiety through acylation reactions using acetic anhydride or similar reagents.

For example, one synthetic route might involve the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole with diethylacetamide under acidic conditions to facilitate the formation of the desired product.

The unique structure of 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide lends itself to various applications:

  • Pharmaceutical Development: As a potential lead compound for developing new anticancer or antimicrobial agents.
  • Biochemical Research: Useful as a probe in studies involving thiol-disulfide exchange reactions or enzyme inhibition assays.
  • Agricultural Chemistry: Potential applications in developing fungicides due to its antimicrobial properties.

Interaction studies involving 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide may focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to target proteins involved in disease pathways.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells and its subsequent effects on cellular functions.
  • Reactive Oxygen Species Generation: Evaluating whether this compound induces oxidative stress in cells.

These studies are essential for elucidating the mechanism of action and therapeutic potential of the compound.

Similar Compounds

Several compounds share structural similarities with 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide. A comparison highlights their unique features:

Compound NameStructural FeaturesBiological Activity
5-Mercapto-1H-tetrazoleTetrazole ring instead of triazoleAntimicrobial
4-Amino-thiazoleThiazole ring with amino groupAntiviral
N-(5-Mercapto-4H-triazol-3-yl)-acetamideSimilar thioamide structureAnticancer

These similar compounds demonstrate variations in their heterocyclic structures and biological activities while retaining some functional characteristics associated with thiols and nitrogen-containing rings.

XLogP3

0.4

Dates

Modify: 2023-08-18

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